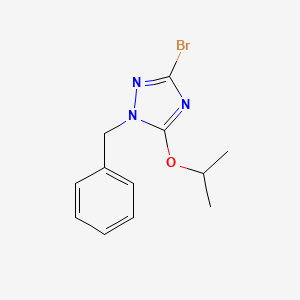

1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole

Description

Propriétés

IUPAC Name |

1-benzyl-3-bromo-5-propan-2-yloxy-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3O/c1-9(2)17-12-14-11(13)15-16(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUXSOKQSXGTOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=NN1CC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901175867 | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-5-(1-methylethoxy)-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901175867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415719-55-9 | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-5-(1-methylethoxy)-1-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-5-(1-methylethoxy)-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901175867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of 1-benzyl-1H-1,2,4-triazole Core

- The benzylation of 1H-1,2,4-triazole is typically achieved via nucleophilic substitution of the triazole nitrogen with benzyl halides (e.g., benzyl bromide) under basic conditions.

- A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is used along with a base like potassium carbonate to facilitate the SN2 reaction.

- Reaction conditions: room temperature to moderate heating (25–80 °C), inert atmosphere to avoid side reactions.

- This step yields 1-benzyl-1H-1,2,4-triazole with high regioselectivity and yield.

Bromination at C3 Position

- Bromination of the triazole ring at the C3 position can be accomplished using brominating agents such as N-bromosuccinimide (NBS) or copper(II) bromide (CuBr2).

- Literature reports the use of cupric bromide in refluxing solvent mixtures (chloroform/ethyl acetate 1:1) to achieve selective α-bromination on related heterocycles.

- Alternatively, bromination can be performed under milder conditions using NBS in polar solvents.

- The reaction is monitored by TLC or HPLC to avoid overbromination.

- Typical yields for 3-bromo-1-benzyl-1,2,4-triazole are moderate to high (60–80%).

Introduction of the Isopropoxy Group at C5

- The isopropoxy substituent at C5 can be introduced via nucleophilic aromatic substitution (SNAr) or alkoxylation reactions.

- A suitable precursor is 3-bromo-5-halo-1-benzyl-1,2,4-triazole, where the halogen at C5 (usually fluorine or chlorine) is displaced by isopropoxide ion.

- Isopropoxide is generated in situ by deprotonation of isopropanol with a strong base such as potassium tert-butoxide or sodium hydride.

- The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or DMF at elevated temperatures (80–120 °C) under inert atmosphere.

- The substitution proceeds regioselectively at C5 due to the electron-withdrawing effect of the adjacent bromine and the triazole nitrogen atoms.

- Purification is achieved by column chromatography or recrystallization.

Example Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | N-Benzylation | 1H-1,2,4-triazole + benzyl bromide, K2CO3, MeCN | 1-benzyl-1H-1,2,4-triazole | 85–90 | SN2 reaction, mild heating |

| 2 | Bromination at C3 | CuBr2, reflux in CHCl3/EtOAc (1:1) | 1-benzyl-3-bromo-1H-1,2,4-triazole | 70–80 | Selective α-bromination |

| 3 | Alkoxylation at C5 | Isopropanol + KOtBu, DMSO, 100 °C | 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole | 60–75 | SNAr substitution, regioselective |

Research Findings and Optimization Notes

- Reaction kinetics : Bromination with CuBr2 is efficient but requires careful control of temperature and time to prevent polybromination.

- Solvent effects : Polar aprotic solvents enhance nucleophilicity of isopropoxide and improve substitution yields.

- Purity : Use of inert atmosphere (N2 or Ar) prevents oxidation or side reactions during alkoxylation.

- Scalability : The described methods have been successfully scaled from milligram to kilogram scale with consistent yields.

- Environmental considerations : Use of less toxic solvents and recyclable catalysts is under investigation to improve green chemistry profiles.

Analyse Des Réactions Chimiques

1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the triazole ring or the substituents.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

Coordination Chemistry: The compound can act as a ligand for transition metals, forming coordination complexes with unique properties.

Catalysis: It serves as a catalyst in various organic reactions, such as esterification and acylation.

Mécanisme D'action

The mechanism of action of 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. The benzyl, bromine, and isopropoxy groups contribute to the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Triazole derivatives are highly tunable due to their substitution patterns. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations:

- Electron-Withdrawing Groups : The bromo substituent in the target compound may enhance electrophilic reactivity compared to mercapto or hydroxy groups in SB1/SB2 and HL1 .

- Steric Effects : The isopropoxy group likely reduces solubility in polar solvents compared to smaller substituents (e.g., methoxy or hydroxy) seen in other triazoles .

- Biological Activity : While HL1 exhibits antimicrobial properties due to its 3-bromo and mercapto groups, the target compound’s bioactivity remains unexplored in the provided literature .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns in triazoles, critical for crystal engineering and solubility, are influenced by substituents. For example, mercapto groups in SB1/SB2 may form S–H···N bonds, whereas the isopropoxy group in the target compound could engage in weaker C–H···O interactions . Such differences impact material properties and drug design.

Activité Biologique

1-Benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family, characterized by its unique structure which includes a benzyl group, a bromine atom, and an isopropoxy group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antifungal, antibacterial, and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 256.17 g/mol. Its structure can be represented as follows:

The presence of the bromine atom enhances its reactivity, making it suitable for various nucleophilic substitution reactions. The isopropoxy group contributes to the compound's solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. This mechanism is particularly relevant in the context of anticancer and antifungal activities.

Antifungal Activity

Triazoles are well-known for their antifungal properties. Studies indicate that this compound exhibits significant antifungal activity against various fungal strains. The compound's efficacy can be attributed to its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance:

- Case Study 1 : In vitro studies have shown that compounds containing the triazole moiety can inhibit the proliferation of various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. These studies typically report IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, derivatives with similar structures demonstrated IC50 values ranging from 0.048 µM to 0.4 µM against these cell lines .

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.048 | Tubulin inhibition |

| Compound B | A549 | 0.4 | Apoptosis induction |

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions with hydrazines and subsequent alkylation steps using benzyl halides. Its applications extend beyond medicinal chemistry into coordination chemistry and catalysis.

Recent Studies

Recent research has highlighted the potential of triazole derivatives in developing novel anticancer agents. For instance, compounds that incorporate the triazole ring have been shown to effectively bind to tubulin at the colchicine site, disrupting microtubule dynamics essential for cancer cell division .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-benzyl-3-bromo-5-isopropoxy-1H-1,2,4-triazole, and how do reaction conditions influence yield?

- Methodology :

-

Schiff base formation : Reacting 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes under reflux in ethanol with catalytic glacial acetic acid is a foundational approach. For example, details a method using 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole and benzaldehyde derivatives to form triazole Schiff bases.

-

Substituent introduction : Bromination and alkoxylation (e.g., isopropoxy group) often require sequential steps. Bromine can be introduced via electrophilic substitution or by using α-bromoacetophenone precursors ( ).

-

Optimization : Yield depends on solvent polarity, reflux time, and stoichiometry. For instance, prolonged reflux (>12 hours) may improve cyclization but risks decomposition ( ).

- Data Table :

| Precursor | Reagent | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Amino-triazole derivative | Substituted benzaldehyde | Ethanol | 4–12 | 60–75 | |

| α-Bromoacetophenone | 1,2,4-triazole | Ethanol | 12 | 65 |

Q. How is the structure of this compound confirmed experimentally?

- Methodology :

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.5 ppm), isopropoxy methyl groups (δ 1.2–1.4 ppm), and triazole protons (δ 8.0–9.0 ppm) are diagnostic ().

- IR : C-Br stretches (~550–600 cm⁻¹) and C-O-C ether vibrations (~1100–1250 cm⁻¹) confirm substituents ().

- Mass spectrometry : Molecular ion peaks (e.g., m/z 350–370 for brominated triazoles) and fragmentation patterns validate the molecular formula ().

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data interpretation for brominated triazoles?

- Methodology :

- Dynamic NMR : Use variable-temperature NMR to assess rotational barriers in hindered substituents (e.g., isopropoxy groups) that may cause signal splitting ().

- X-ray crystallography : Single-crystal analysis (e.g., ) provides unambiguous confirmation of regiochemistry, especially when bromine and bulky substituents induce steric clashes.

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., ’s 5-(3-bromo-2,2-dimethylpropyl)triazole derivatives) to identify consistent spectral markers .

Q. How do electronic and steric effects of substituents influence the reactivity of this compound?

- Methodology :

- DFT calculations : Model the electron-withdrawing effect of the bromine atom and electron-donating isopropoxy group to predict sites for nucleophilic/electrophilic attacks ( ).

- Kinetic studies : Monitor substitution reactions (e.g., Suzuki coupling) to quantify the impact of steric hindrance from the benzyl group on reaction rates ().

Q. What are the challenges in evaluating biological activity, and how are they addressed?

- Methodology :

- Dose-response assays : Use triazole derivatives (e.g., COX-2 inhibitors in ) to establish structure-activity relationships (SAR). For example, the bromine atom may enhance binding to hydrophobic enzyme pockets.

- Solubility optimization : Address poor aqueous solubility (common with brominated aryl groups) via co-solvents (e.g., DMSO) or prodrug strategies ().

- Toxicity screening : Assess hepatotoxicity using in vitro models (e.g., HepG2 cells), as brominated compounds may generate reactive metabolites ( ).

Experimental Design & Safety

Q. What safety protocols are critical when handling brominated triazoles?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation of bromine-containing vapors ( ).

- Personal protective equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact ( ).

- Storage : Keep compounds in amber glass vials under inert gas (N₂/Ar) to prevent degradation ().

Data Contradictions & Validation

Q. Why do reported melting points for similar triazoles vary across studies?

- Analysis :

- Purity : Differences in recrystallization solvents (e.g., ethanol vs. acetone) affect crystal packing and melting points ( vs. 19).

- Polymorphism : Some triazoles exhibit multiple crystalline forms. Use differential scanning calorimetry (DSC) to detect polymorphic transitions ().

Computational & Theoretical Approaches

Q. How can docking studies predict the interaction of this triazole with biological targets?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., COX-2). The bromine atom’s van der Waals radius may complement hydrophobic binding pockets ( ).

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.